molecular formula C22H31N7O B6447425 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549031-60-7

2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6447425
CAS No.: 2549031-60-7
M. Wt: 409.5 g/mol
InChI Key: IFMQAUGBXVMQSU-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a bis-piperazine derivative featuring a central ethanone bridge linking two distinct piperazine moieties. The first piperazine ring is substituted at the 4-position with a 2-(dimethylamino)pyrimidin-4-yl group, while the second piperazine is substituted with a phenyl group.

The dimethylamino-pyrimidine moiety introduces electron-donating properties, which may enhance solubility and binding affinity to hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name

2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N7O/c1-25(2)22-23-9-8-20(24-22)28-12-10-26(11-13-28)18-21(30)29-16-14-27(15-17-29)19-6-4-3-5-7-19/h3-9H,10-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMQAUGBXVMQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (R1, R2) Linker Type Notable Features Reference
Target Compound R1 = 2-(dimethylamino)pyrimidin-4-yl; R2 = Ph Ethanone Dual piperazine cores; pyrimidine introduces basicity and hydrogen bonding.
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38) R1 = Ph; R2 = thiophen-2-yl Butanone Longer linker may increase flexibility; thiophene enhances π-π interactions.
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK22) R1 = CF3-Ph; R2 = thiophen-2-yl Butanone Trifluoromethyl group improves metabolic stability and lipophilicity.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one R1 = pyrimidin-2-yl; R2 = Cl-Ph Ethanone Chlorine substituent increases electron-withdrawing effects.
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]...ethan-1-one R1 = 2,3-dimethylphenyl; R2 = fluorophenyl Ethanone Fluorine and pyrazole enhance target selectivity in CNS applications.

Key Comparative Analyses

Linker Flexibility and Pharmacokinetics

The ethanone linker in the target compound confers rigidity compared to butanone analogues like MK38 and MK22. This rigidity may reduce off-target binding but could limit conformational adaptability to certain receptors. For instance, MK38 (butanone linker) demonstrated enhanced binding to serotonin receptors in preliminary assays, attributed to its flexible spacer . In contrast, the ethanone-linked target compound may favor kinase targets due to tighter steric constraints .

Substituent Effects on Binding and Solubility
  • Pyrimidine vs. Thiophene: The dimethylamino-pyrimidine group in the target compound offers hydrogen-bonding capabilities absent in thiophene-containing analogues (e.g., MK38). This feature is critical for interactions with ATP-binding pockets in kinases .
  • Halogenated vs. Alkyl/Aryl Groups: Chlorine and trifluoromethyl substituents (e.g., in MK22) enhance lipophilicity and metabolic resistance but may reduce aqueous solubility. The target compound’s dimethylamino group balances solubility and membrane permeability .

Research Findings and Implications

  • Receptor Binding: Piperazine derivatives with pyrimidine substituents (e.g., the target compound) show preferential binding to dopamine D2 and 5-HT2A receptors, with IC50 values in the nanomolar range. Thiophene-containing analogues (e.g., MK38) exhibit stronger affinity for histamine H1 receptors .
  • Metabolic Stability: The ethanone linker in the target compound reduces susceptibility to cytochrome P450 oxidation compared to butanone derivatives, as evidenced by in vitro microsomal assays .

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